Enhanced Mass Spectrometric Resolution and Accuracy via +4 Da Labeling: trans-2-Nonenal-D4 vs. Unlabeled trans-2-Nonenal
trans-2-Nonenal-D4 provides a definitive +4.03 Da mass shift relative to the endogenous trans-2-nonenal analyte (molecular weight 140.22 vs. 144.25), which eliminates cross-talk between the internal standard and the native M+4 isotopic peak of the analyte [1]. In contrast, a +2 Da labeled analog (e.g., trans-2-Nonenal-D2) still presents potential interference with the analyte's M+2 isotope envelope. This mass separation is critical for achieving accurate quantification in complex biological and food matrices where endogenous analyte concentrations vary widely. Direct comparative studies in GC/MS and LC/MS/MS platforms demonstrate that using a +4 Da labeled internal standard improves the linearity of calibration curves and reduces the relative standard deviation (RSD) of replicate measurements compared to methods employing unlabeled structural analogs or external calibration [1].
| Evidence Dimension | Molecular Weight and Mass Shift for MS Detection |
|---|---|
| Target Compound Data | 144.25 g/mol (C9H12D4O); +4.03 Da shift from unlabeled |
| Comparator Or Baseline | Unlabeled trans-2-nonenal: 140.22 g/mol (C9H16O); trans-2-Nonenal-D2: 142.24 g/mol (C9H14D2O) |
| Quantified Difference | Target compound offers +4 Da separation vs. +0 Da (unlabeled) or +2 Da (D2), minimizing isotopic interference from the analyte's natural M+2 and M+4 peaks [1]. |
| Conditions | General mass spectrometry (GC-MS, LC-MS/MS) operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. |
Why This Matters
Procuring trans-2-Nonenal-D4 ensures optimal signal separation and quantification accuracy, directly impacting the validity of biomarker studies and quality control data.
- [1] SCBIO - Santa Cruz Biotechnology. trans-2-Nonenal-D4 (CAS 221681-22-7) Technical Datasheet. Available at: https://www.scbio.cn/p/trans-2-nonenal-d4-221681-22-7. View Source
